Cas no 97522-31-1 ((2S)-2-benzylpyrrolidine)

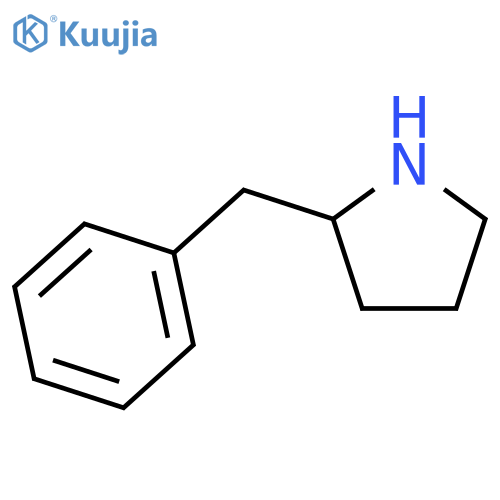

(2S)-2-benzylpyrrolidine structure

商品名:(2S)-2-benzylpyrrolidine

(2S)-2-benzylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 2-(phenylmethyl)-, (S)-

- (2S)-2-Benzylpyrrolidine

- SCHEMBL167189

- Pyrrolidine, 2-(phenylmethyl)-, (2S)-

- (+)-2-(S)-Benzylpyrrolidine

- 97522-31-1

- AKOS026674966

- FS-1262

- (2S)-2-(Phenylmethyl)pyrrolidine

- TQR0124

- (S)-2-Benzylpyrrolidine

- F96180

- EN300-1275785

- YD4T6HUT7P

- 2-Benzylpyrrolidine, (S)-

- (2S)-2-benzylpyrrolidine

-

- MDL: MFCD26406800

- インチ: InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1

- InChIKey: NKHMSOXIXROFRU-NSHDSACASA-N

- ほほえんだ: C1CC(NC1)CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 161.120449483g/mol

- どういたいしつりょう: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

(2S)-2-benzylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM531155-1g |

(S)-2-Benzylpyrrolidine |

97522-31-1 | 98% | 1g |

$*** | 2023-05-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA943-5G |

(2S)-2-benzylpyrrolidine |

97522-31-1 | 95% | 5g |

¥ 20,849.00 | 2023-04-12 | |

| Advanced ChemBlocks | P34775-100MG |

(2S)-2-Benzylpyrrolidine hydrochloride |

97522-31-1 | 95% | 100MG |

$200 | 2023-09-15 | |

| Advanced ChemBlocks | P34775-250MG |

(2S)-2-Benzylpyrrolidine hydrochloride |

97522-31-1 | 95% | 250MG |

$395 | 2023-09-15 | |

| Aaron | AR006CH0-250mg |

Pyrrolidine, 2-(phenylmethyl)-, (S)- |

97522-31-1 | 97% | 250mg |

$318.00 | 2025-02-11 | |

| 1PlusChem | 1P006C8O-100mg |

Pyrrolidine, 2-(phenylmethyl)-, (S)- |

97522-31-1 | 95% | 100mg |

$308.00 | 2024-04-19 | |

| Enamine | EN300-1275785-1.0g |

(2S)-2-benzylpyrrolidine |

97522-31-1 | 1g |

$688.0 | 2023-06-08 | ||

| Enamine | EN300-1275785-0.1g |

(2S)-2-benzylpyrrolidine |

97522-31-1 | 0.1g |

$605.0 | 2023-06-08 | ||

| Aaron | AR006CH0-500mg |

Pyrrolidine, 2-(phenylmethyl)-, (S)- |

97522-31-1 | 97% | 500mg |

$491.00 | 2025-02-11 | |

| 1PlusChem | 1P006C8O-250mg |

Pyrrolidine, 2-(phenylmethyl)-, (S)- |

97522-31-1 | 95% | 250mg |

$555.00 | 2024-04-19 |

(2S)-2-benzylpyrrolidine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

97522-31-1 ((2S)-2-benzylpyrrolidine) 関連製品

- 106366-30-7(2-(2-phenylethyl)pyrrolidine)

- 15686-27-8(Benzeneethanamine, N,a-dimethyl-4-pentyl-)

- 32838-55-4(2-Benzylpiperidine)

- 493-92-5(prolintane)

- 112565-42-1(2-Pyrrolidin-2-yl-1H-indole)

- 35840-91-6(2-Benzylpyrrolidine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97522-31-1)(2S)-2-benzylpyrrolidine

清らかである:99%

はかる:1g

価格 ($):958.0